Cas no 2096333-97-8 (4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester)

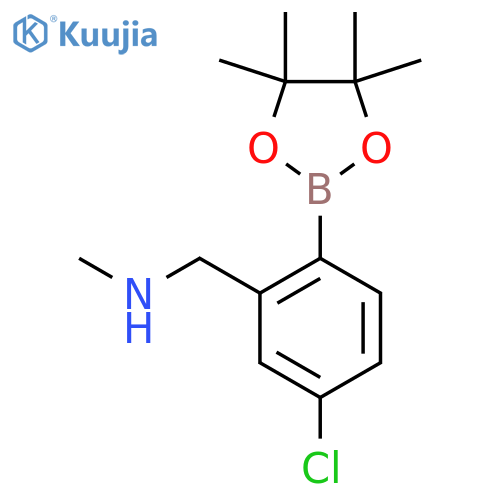

2096333-97-8 structure

商品名:4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester

CAS番号:2096333-97-8

MF:C14H21BClNO2

メガワット:281.586043119431

MDL:MFCD18730284

CID:4637960

PubChem ID:56776889

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester

- 1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine

- 1-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine

- CS-0176535

- 2096333-97-8

- DTXSID701126145

- F74367

- Benzenemethanamine, 5-chloro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- BS-34181

- 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid pinacol ester

- SB82462

- MFCD18730284

- {[5-CHLORO-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL}(METHYL)AMINE

-

- MDL: MFCD18730284

- インチ: 1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)12-7-6-11(16)8-10(12)9-17-5/h6-8,17H,9H2,1-5H3

- InChIKey: OHZKMNHCVJCOBS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=1)CNC

計算された属性

- せいみつぶんしりょう: 281.1353868g/mol

- どういたいしつりょう: 281.1353868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 309

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.5

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB311441-5 g |

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester; 98% |

2096333-97-8 | 5g |

€654.00 | 2023-04-26 | ||

| A2B Chem LLC | AX55175-10g |

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester |

2096333-97-8 | 98% | 10g |

$662.00 | 2024-04-20 | |

| Ambeed | A304266-250mg |

1-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-methylmethanamine |

2096333-97-8 | 97% | 250mg |

$53.0 | 2024-07-28 | |

| A2B Chem LLC | AX55175-250mg |

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester |

2096333-97-8 | 97% | 250mg |

$39.00 | 2024-04-20 | |

| 1PlusChem | 1P01EHVR-250mg |

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester |

2096333-97-8 | 97% | 250mg |

$24.00 | 2023-12-19 | |

| A2B Chem LLC | AX55175-5g |

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester |

2096333-97-8 | 97% | 5g |

$352.00 | 2024-04-20 | |

| abcr | AB311441-1g |

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester, 98%; . |

2096333-97-8 | 98% | 1g |

€246.00 | 2025-03-19 | |

| abcr | AB311441-5g |

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester, 98%; . |

2096333-97-8 | 98% | 5g |

€654.00 | 2025-03-19 | |

| 1PlusChem | 1P01EHVR-5g |

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester |

2096333-97-8 | 97% | 5g |

$210.00 | 2023-12-19 | |

| 1PlusChem | 1P01EHVR-1g |

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester |

2096333-97-8 | 97% | 1g |

$61.00 | 2023-12-19 |

4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2096333-97-8 (4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2096333-97-8)4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester

清らかである:99%

はかる:5g

価格 ($):433.0